molecular formula C17H18BrNO2 B8173331 2-(4-(Benzyloxy)-3-bromophenyl)-N-ethylacetamide

2-(4-(Benzyloxy)-3-bromophenyl)-N-ethylacetamide

Cat. No.: B8173331
M. Wt: 348.2 g/mol
InChI Key: FBENGGILOZTFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Benzyloxy)-3-bromophenyl)-N-ethylacetamide is an organic compound that features a benzyloxy group, a bromine atom, and an ethylacetamide moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)-3-bromophenyl)-N-ethylacetamide typically involves multiple steps. One common method starts with the bromination of 4-hydroxybenzyl alcohol to obtain 4-(benzyloxy)-3-bromophenol. This intermediate is then subjected to an acylation reaction with ethyl acetate in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)-3-bromophenyl)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenyl ring.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Formation of 2-(4-(Benzyloxy)phenyl)-N-ethylacetamide.

    Substitution: Formation of 2-(4-(Benzyloxy)-3-substituted phenyl)-N-ethylacetamide derivatives.

Scientific Research Applications

2-(4-(Benzyloxy)-3-bromophenyl)-N-ethylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)-3-bromophenyl)-N-ethylacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and bromine substituents can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Benzyloxy)phenyl)-N-ethylacetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-(4-(Benzyloxy)-3-chlorophenyl)-N-ethylacetamide: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.

    2-(4-(Benzyloxy)-3-fluorophenyl)-N-ethylacetamide: Contains a fluorine atom, which can significantly impact its electronic properties and reactivity.

Uniqueness

The presence of the bromine atom in 2-(4-(Benzyloxy)-3-bromophenyl)-N-ethylacetamide makes it unique compared to its analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s chemical behavior and interactions, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

2-(3-bromo-4-phenylmethoxyphenyl)-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-2-19-17(20)11-14-8-9-16(15(18)10-14)21-12-13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBENGGILOZTFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.